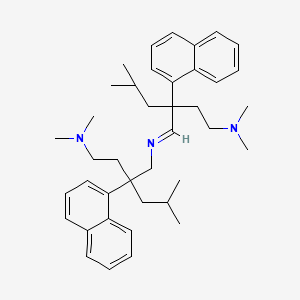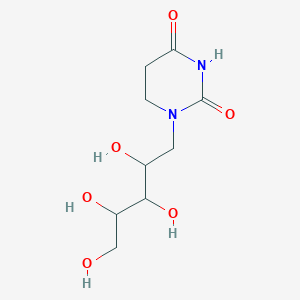![molecular formula C10H13F B13829921 1-[(2R)-Butan-2-yl]-4-fluorobenzene CAS No. 326879-17-8](/img/structure/B13829921.png)
1-[(2R)-Butan-2-yl]-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R)-Butan-2-yl]-4-fluorobenzene is an organic compound characterized by a fluorine atom attached to a benzene ring, which is further substituted with a butan-2-yl group in the (2R) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R)-Butan-2-yl]-4-fluorobenzene typically involves the alkylation of 4-fluorobenzene with (2R)-butan-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2R)-Butan-2-yl]-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluorobenzene ring to a cyclohexane ring.
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).
Major Products
Oxidation: Formation of 4-fluorobenzophenone or 4-fluorobenzoic acid.
Reduction: Formation of 4-fluorocyclohexane.
Substitution: Formation of 4-hydroxybenzene, 4-aminobenzene, or other substituted benzenes.
Scientific Research Applications
1-[(2R)-Butan-2-yl]-4-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2R)-Butan-2-yl]-4-fluorobenzene involves its interaction with specific molecular targets. The fluorine atom can influence the electronic properties of the benzene ring, affecting its reactivity and binding affinity to various enzymes and receptors. The butan-2-yl group can also play a role in the compound’s overall steric and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-[(2R)-Butan-2-yl]-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-[(2R)-Butan-2-yl]-4-bromobenzene: Similar structure but with a bromine atom instead of fluorine.
1-[(2R)-Butan-2-yl]-4-iodobenzene: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
1-[(2R)-Butan-2-yl]-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
326879-17-8 |
|---|---|
Molecular Formula |
C10H13F |
Molecular Weight |
152.21 g/mol |
IUPAC Name |
1-[(2R)-butan-2-yl]-4-fluorobenzene |
InChI |
InChI=1S/C10H13F/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3/t8-/m1/s1 |
InChI Key |
VADJQCNDAHTNDW-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@@H](C)C1=CC=C(C=C1)F |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


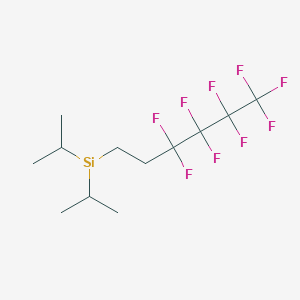
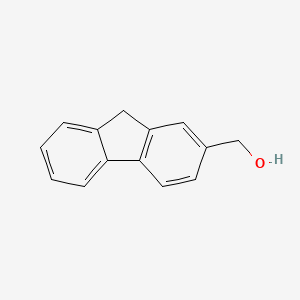
![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)
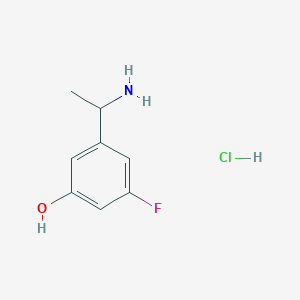
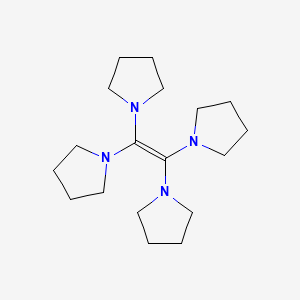
![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)
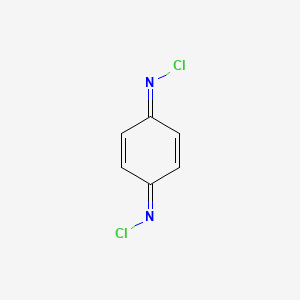
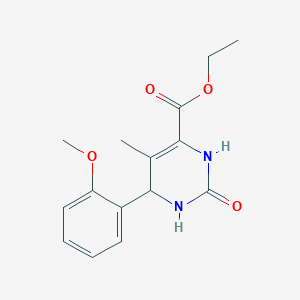
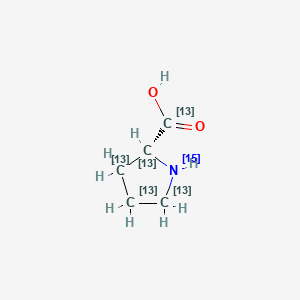
![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)
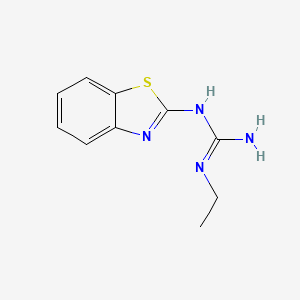
![N-(2-Aminoethyl)-N'-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-YL]ethyl]ethylenediamine](/img/structure/B13829909.png)
